(2-Chloro-1H-inden-3-yl)methyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate is a chemical compound with the molecular formula C11H8Cl2O2. It is a derivative of indene, a bicyclic hydrocarbon, and contains both chlorine and carbonochloridate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate typically involves the chlorination of indene derivatives followed by esterification. One common method includes the reaction of 2-chloroindene with phosgene (carbonyl chloride) under controlled conditions to form the desired carbonochloridate ester. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The carbonochloridate group can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Water, aqueous sodium hydroxide, or other bases are used for hydrolysis.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carboxylic Acids: Resulting from hydrolysis.
Alcohols: Produced via reduction.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-1H-inden-3-yl)methyl acetate
- (2-Chloro-1H-inden-3-yl)methyl benzoate
- (2-Chloro-1H-inden-3-yl)methyl carbamate
Uniqueness
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
88099-21-2 |
---|---|
Molekularformel |
C11H8Cl2O2 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(2-chloro-3H-inden-1-yl)methyl carbonochloridate |
InChI |
InChI=1S/C11H8Cl2O2/c12-10-5-7-3-1-2-4-8(7)9(10)6-15-11(13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
MWSCMYMJCQGHON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=C1Cl)COC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.